

An In-depth Technical Guide to Camphor Monobromide

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Compound of Interest

Compound Name: *Camphor monobromide*

Cat. No.: *B6306470*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor monobromide, a halogenated derivative of camphor, is a compound of significant interest in various scientific domains, including organic synthesis and pharmacology. Its chiral nature and reactivity make it a valuable starting material and intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of **camphor monobromide**, detailed experimental protocols for its synthesis, purification, and analysis, and an exploration of its potential biological activities and mechanisms of action.

Chemical and Physical Properties

Camphor monobromide exists in different forms, with distinct CAS (Chemical Abstracts Service) numbers assigned to the general monobrominated structure and its specific stereoisomers. The most commonly referenced form is (+)-3-Bromocamphor.

Key Identifiers

Identifier	Value
Chemical Name	3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Synonyms	(+)-Camphor bromide, α -Bromocamphor
CAS Number	76-29-9 (for monobrominated camphor)[1][2]
(+)-3-Bromocamphor CAS	10293-06-8[1]

Physicochemical Properties

The properties of (+)-3-Bromocamphor are summarized in the table below, providing essential data for laboratory and developmental work.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₅ BrO	[1][3]
Molecular Weight	231.13 g/mol	[1][3]
Appearance	White to off-white crystalline solid	
Melting Point	75-77 °C	
Boiling Point	274 °C	
Solubility	Sparingly soluble in water; Soluble in ethanol, chloroform, and other organic solvents.	
Optical Rotation	[α] _D ²⁰ +138° (c=1 in ethanol)	

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific research. This section provides in-depth protocols for the synthesis, purification, and analysis of **camphor monobromide**.

Synthesis of (+)-3-Bromocamphor

The synthesis of (+)-3-Bromocamphor is typically achieved through the direct bromination of (+)-camphor.

Materials:

- (+)-Camphor
- Bromine
- Glacial Acetic Acid
- Ethanol
- Ice

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve (+)-camphor in glacial acetic acid.
- Heat the mixture to 80°C in a water bath.
- Slowly add bromine dropwise from the dropping funnel to the heated camphor solution over a period of 2-3 hours with constant stirring. The reaction is exothermic and will generate hydrogen bromide gas, which should be appropriately vented or trapped.
- After the addition of bromine is complete, continue heating and stirring the reaction mixture for an additional 3 hours to ensure the reaction goes to completion.
- Allow the reaction mixture to cool to room temperature.
- Carefully pour the cooled reaction mixture into a beaker containing ice-cold water. This will cause the crude (+)-3-Bromocamphor to precipitate out of the solution.
- Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid and unreacted bromine.

- The crude product can then be purified by recrystallization from ethanol. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
- Collect the purified crystals by vacuum filtration and dry them in a desiccator.

Purification by Sublimation

Sublimation is an effective method for obtaining high-purity **camphor monobromide**, as it is a volatile solid.^{[4][5][6][7]}

Apparatus:

- Sublimation apparatus (or a beaker and a watch glass)
- Heating mantle or hot plate
- Source of cooling (e.g., cold water or ice)

Procedure:

- Place the crude or recrystallized **camphor monobromide** in the bottom of the sublimation apparatus.
- Assemble the apparatus, ensuring a good seal. If using a beaker and watch glass, place the sample in the beaker and cover it with a watch glass. Place a flask of cold water or ice on top of the watch glass to act as a cold surface.
- Gently heat the bottom of the apparatus. The **camphor monobromide** will start to sublime, turning directly from a solid to a gas.
- The gaseous **camphor monobromide** will then deposit as pure crystals on the cold surface of the apparatus.
- Continue the process until a sufficient amount of pure product has collected on the cold surface.
- Turn off the heat and allow the apparatus to cool completely to room temperature.

- Carefully collect the purified crystals from the cold surface.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful technique for assessing the purity of **camphor monobromide** and identifying any impurities.^[8]

- Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this analysis.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-300.

High-Performance Liquid Chromatography (HPLC) Analysis:

HPLC can be used for the quantitative analysis of **camphor monobromide**.^{[9][10][11]}

- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
- Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) is a common mobile phase. The exact ratio may need to be optimized.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 210 nm.
- Injection Volume: 10 µL.

Biological Activity and Signaling Pathways

While the biological activities of camphor and other monoterpenes have been studied, specific research on the signaling pathways and mechanism of action of **camphor monobromide** is limited. However, based on the known neuropharmacological effects of related compounds, some potential mechanisms can be proposed.

Camphor itself is known to interact with transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1, which are involved in sensory perception, including pain and temperature. [12] The introduction of a bromine atom can significantly alter the electronic and steric properties of the molecule, potentially leading to different or enhanced interactions with biological targets.

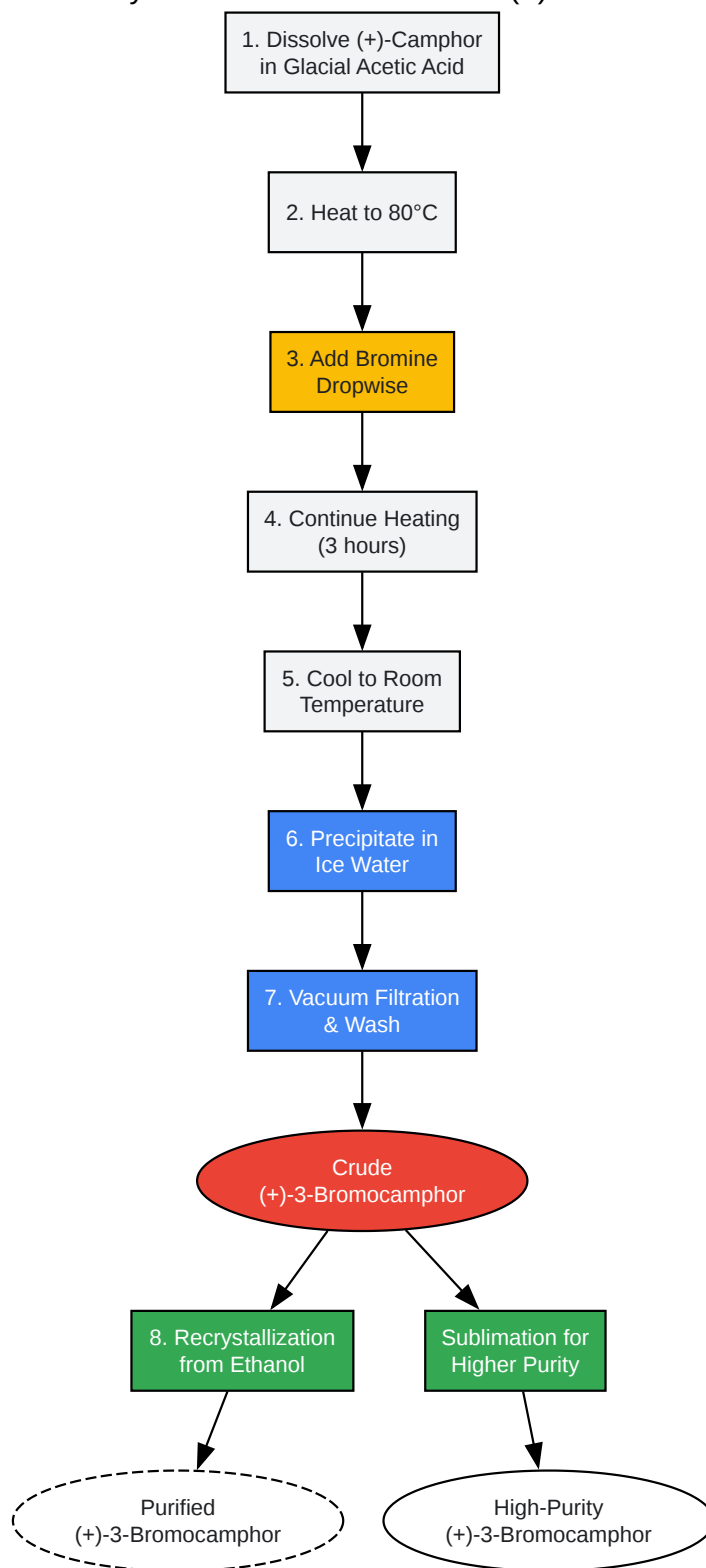
Homeopathic literature mentions "Camphora Bromata" for conditions related to nervous excitability, suggesting a potential effect on the central nervous system. [13]

Given the structural similarities to other neuroactive compounds, it is plausible that **camphor monobromide** may modulate the function of ligand-gated ion channels, such as GABA-A receptors, or voltage-gated ion channels. [14][15][16][17][18][19][20][21] The GABA-A receptor is a major inhibitory neurotransmitter receptor in the brain, and many sedative and anxiolytic drugs act by enhancing its function. [14][15] Further research is needed to investigate the potential interaction of **camphor monobromide** with these and other neuronal receptors to elucidate its specific mechanism of action.

Visualizations

Experimental Workflow: Synthesis and Purification

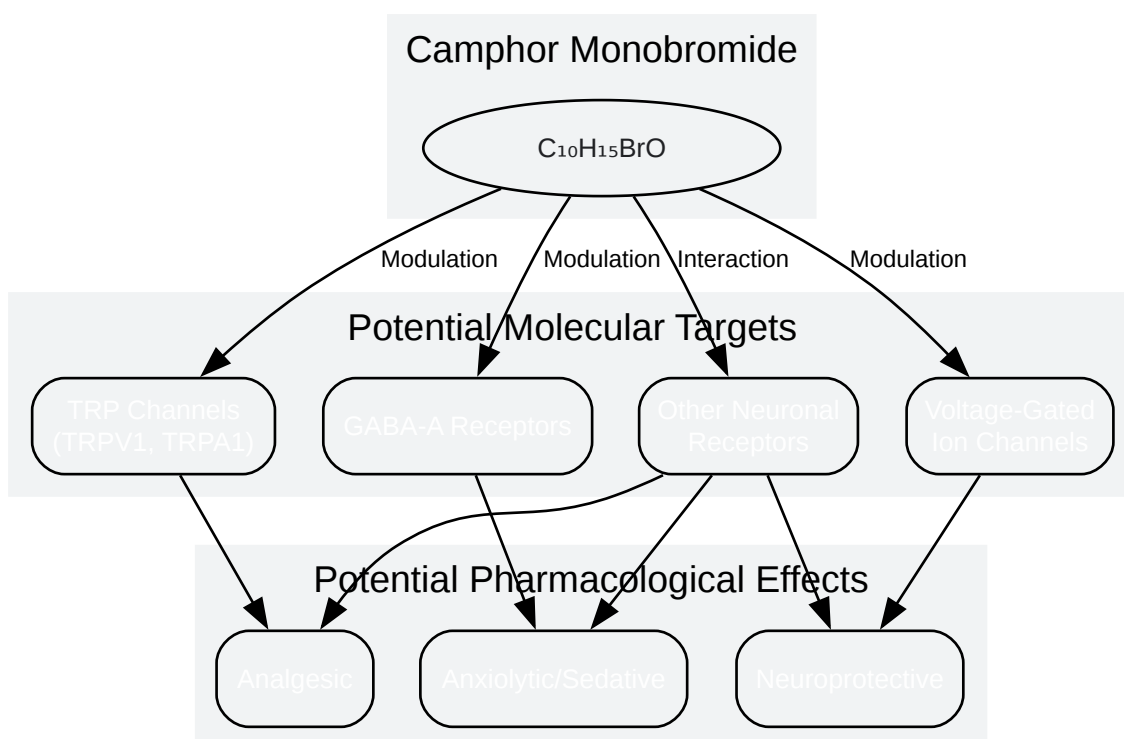
Workflow for Synthesis and Purification of (+)-3-Bromocamphor

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Caption: A flowchart illustrating the key steps in the synthesis and purification of (+)-3-Bromocamphor.

Logical Relationship: Potential Areas of Biological Investigation

Potential Biological Investigation Pathways for Camphor Monobromide



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Caption: A diagram showing potential molecular targets and resulting pharmacological effects for investigation.

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